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This guide provides a detailed analysis of the interaction between the Polymerase-Associated
Factor 1 (Pafl) complex (Pafl1C) and the BUR1 kinase, critical players in the regulation of
transcription elongation and chromatin modification. We present a comparative overview of this
pathway, alternative mechanisms of Paf1C recruitment, and supporting experimental data to
facilitate a comprehensive understanding for research and therapeutic development.

Overview of the Pafl Complex and BUR1 Kinase

The Pafl complex is a key multi-subunit protein complex that associates with RNA Polymerase
Il (Pol 1) during the elongation phase of transcription.[1][2][3] In yeast, the core complex
consists of five subunits: Pafl, Ctr9, Leol, Rtf1, and Cdc73.[1][2] The PaflC plays a crucial
role in regulating various co-transcriptional processes, including histone modifications, mMRNA
processing, and transcription termination.[1][2][4]

BURL1 is a cyclin-dependent kinase (CDK) that, in complex with its cyclin partner Bur2,
functions as a key regulator of transcription elongation.[1][3] While it can phosphorylate the C-
terminal domain (CTD) of the largest subunit of Pol Il, Rpb1, its primary role in the context of
the Pafl complex appears to be the phosphorylation of other elongation factors.[1][5][6]

The Canonical BUR1-Dependent PaflC Recruitment
Pathway
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The recruitment of the Pafl complex to elongating Pol Il is a critical step for its function and is
significantly influenced by the kinase activity of BUR1. This process is not mediated by a direct
interaction between BUR1 and PaflC, but rather through an intermediary factor, the Spt5
subunit of the DSIF (DRB-sensitivity-inducing factor) complex.[6][7][8]

The established signaling pathway is as follows:

BUR1 Phosphorylates Spt5: The BUR1/Bur2 kinase complex phosphorylates the C-terminal
repeats (CTRs) of Spt5.[6][8]

e Phospho-Spt5 Recruits Paf1C: The phosphorylated CTRs of Spt5 create a binding site for
the Rtf1 subunit of the Pafl complex.[7][9]

o PaflC Associates with Pol IlI: This interaction tethers the entire Pafl complex to the

elongating Pol Il machinery.[7]

o Downstream Effects: Once associated with Pol I, the Pafl complex facilitates a cascade of
histone modifications, most notably the monoubiquitination of histone H2B on lysine 123
(H2Bubl) by the Rad6/Brel ubiquitin ligase complex.[1][4] This modification is a prerequisite
for subsequent methylation of histone H3 at lysines 4 and 79 (H3K4me and H3K79me),
which are hallmarks of active transcription.[1]
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Figure 1: BUR1-Dependent PaflC Recruitment Pathway.

Alternative Pafl1C Recruitment Mechanisms

While the BUR1-Spt5 axis is a major pathway for Paf1C recruitment, evidence suggests the
existence of alternative, BUR1-independent mechanisms. These alternative pathways highlight
the multifaceted nature of transcriptional regulation and provide potential avenues for
therapeutic intervention that bypass the BUR1 kinase.
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e Transcription Activator-Mediated Recruitment: In mammalian cells, promoter-bound
transcription activators can directly recruit the Pafl complex.[10] This mechanism suggests
that the initiation context of a gene can influence its subsequent elongation characteristics by
dictating the association of key elongation factors.

o Cooperative Interactions with Other Elongation Factors: The human Paf1C has been shown
to function cooperatively with the transcription elongation factor Sll (TFIIS).[6][11] This
synergy involves direct interactions between PaflC and SlI, as well as their cooperative
binding to Pol I, suggesting a mechanism to enhance elongation efficiency on chromatin
templates independent of BUR1-mediated phosphorylation of Spt5.

« Interaction with the Pol Il CTD: The Pafl complex, particularly the Cdc73 subunit, can also
interact with the phosphorylated C-terminal domain (CTD) of Rpb1.[12] While BUR1 can
contribute to CTD phosphorylation, other kinases like Kin28/Cdk7 and Ctk1/Cdk12 are also
involved, providing a parallel pathway for Paf1C association with the transcription machinery.

Comparative Analysis of Paf1C Recruitment
Pathways

The existence of multiple recruitment pathways for the Pafl complex suggests a sophisticated
regulatory network that allows for gene-specific and context-dependent control of transcription
elongation. A direct quantitative comparison of the efficacy of these pathways is challenging
due to the lack of standardized experimental data in the literature. However, a qualitative
comparison is presented below.
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Feature

BUR1-Dependent
Pathway

Transcription
Activator-Mediated
Pathway

SIITFIIS
Cooperative
Pathway

Recruitment Signal

Phosphorylation of

Binding of specific

transcription factors to

Presence of SII/TFIIS

in the elongation

Spt5 CTRs by BUR1 promoter/enhancer
complex
elements
Key Interacting Transcription
Phosphorylated Spt5 ) SI/TFIS
Partner Activators
Appears to be a Gene-specific, Likely widespread, but
] general mechanism dependent on the functional synergy
Generality ] -~
for Pol Il transcribed presence of specific may be context-
genes activators dependent
Facilitates H2B May influence
Downstream ubiquitination and promoter-proximal Enhances elongation
Consequences subsequent histone pausing and through chromatin

methylations

elongation rate

Table 1: Qualitative Comparison of Paf1C Recruitment Pathways

Quantitative Data on Paf1C-BUR1 Interaction and
Function

Obtaining precise quantitative data for protein-protein interactions and their functional
consequences within a cellular context is inherently challenging. While the literature provides
strong qualitative evidence for the Paf1C-BUR1 functional axis, precise quantitative values are
not consistently reported. The following table summarizes the available information and
highlights areas where further quantitative investigation is needed.
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Parameter

Experimental Value

Comments

Binding Affinity (Kd) of Rtf1 to
phospho-Spt5

Not consistently reported

The interaction is known to be
direct and phosphorylation-
dependent. The lack of a
reported Kd value is a

significant knowledge gap.

Change in Paf1C Chromatin
Occupancy upon BUR1

inhibition

Significant reduction

ChIP experiments show a clear
decrease in Paf1C association
with transcribed regions in
BUR1 mutant or inhibited cells,
but precise fold-changes vary
between studies and target
genes.[1][3]

Change in H2B
Monoubiquitination upon
BUR1 inhibition

Significant reduction

As PaflC is required for
H2Bubl, inhibition of BUR1
leads to a decrease in this
histone mark. Quantitative
mass spectrometry would be
required for precise

quantification.

Effect on Transcription

Elongation Rate

Decreased

Loss of Pafl1C function, which
is downstream of BUR1, leads
to a reduced Pol Il elongation
rate.[13][14] Quantitative in
vitro transcription assays could
provide more precise

measurements.

Table 2: Summary of Quantitative Data (or lack thereof) for the Paf1C-BUR1 Pathway

Key Experimental Protocols

The study of the Paf1C-BURL1 interaction relies on a variety of molecular biology techniques.

Below are detailed protocols for two key experiments: Co-Immunoprecipitation (Co-IP) to

© 2025 BenchChem. All rights reserved.

5/11

Tech Support


https://en.bio-protocol.org/en/bpdetail?id=250&type=0
https://pmc.ncbi.nlm.nih.gov/articles/PMC4370295/
https://pubmed.ncbi.nlm.nih.gov/31249142/
https://www.pnas.org/doi/10.1073/pnas.1904324116
https://www.benchchem.com/product/b15542163?utm_src=pdf-body
https://www.benchchem.com/product/b15542163?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

assess protein-protein interactions and Chromatin Immunoprecipitation (ChlP) to determine the
genomic localization of these factors.

Co-Immunoprecipitation of Pafl Complex Subunits with
Spts5

This protocol is designed to determine if a subunit of the Pafl complex (e.g., Rtfl) interacts
with Spt5 in vivo.

Experimental Workflow:

Yeast Cell Culture - Cell Lysis - Clarification » Immunoprecipitation . .
(Expressing tagged proteins) 7| (Glass beads) "1 (Centrifugation) (Antibody against tag) VI 3D EliEn WiesiEn EEAERES

Click to download full resolution via product page

Figure 2: Co-Immunoprecipitation Experimental Workflow.

Materials:

Yeast strain expressing a tagged version of the bait protein (e.g., Rtf1-TAP) and the potential
interacting partner (Sptb).

o Lysis Buffer (e.g., 50 mM Tris-HCI pH 7.5, 150 mM NacCl, 1.5 mM MgClI2, 0.1% NP-40,
protease inhibitors).

¢ Glass beads (0.5 mm).

o Antibody-coupled magnetic beads (e.g., IgG-sepharose for TAP tag).
o Wash Buffer (same as Lysis Buffer).

o Elution Buffer (e.g., SDS-PAGE sample buffer).

o Antibodies for Western blotting (anti-TAP, anti-Spt5).

Procedure:
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e Cell Culture and Harvest: Grow yeast cells to mid-log phase (OD600 = 0.8-1.0). Harvest cells
by centrifugation at 3,000 x g for 5 minutes.

o Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Add an equal volume of glass
beads. Lyse the cells by vigorous vortexing or bead beating for 5-10 cycles of 1 minute on, 1
minute on ice.

 Clarification of Lysate: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell
debris. Transfer the supernatant to a new tube.

e Immunoprecipitation: Add the antibody-coupled magnetic beads to the clarified lysate.
Incubate for 2-4 hours at 4°C with gentle rotation.

o Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the
beads 3-5 times with 1 mL of ice-cold Wash Buffer.

o Elution: After the final wash, remove all residual wash buffer. Add 50 uL of 2x SDS-PAGE
sample buffer to the beads and boil for 5 minutes to elute the protein complexes.

o Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane,
and probe with antibodies against the tagged bait protein and the suspected interacting
partner.

Chromatin Immunoprecipitation (ChiP) followed by
qPCR

This protocol is used to determine the occupancy of a Pafl complex subunit at a specific gene
locus and how this is affected by BUR1 activity.

Experimental Workflow:

Yeast Cell Cultu

re Cell Lysis & Chromatin Shearing
(Cross-linking with formaldehyde) > (Sonication)

Immunoprecipitation
(Antibody against Paflc subunit) 9PCR Analysis

Click to download full resolution via product page
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Figure 3: Chromatin Immunoprecipitation Workflow.

Materials:

Yeast strains (wild-type and burl mutant or strain with an inhibitable burl-as allele).

Formaldehyde (37%).

Glycine (2.5 M).

Lysis Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100,
0.1% sodium deoxycholate, protease inhibitors).

Sonicator.

Antibody against a Paf1C subunit (e.g., anti-Pafl).

Protein A/G magnetic beads.

Wash Buffers (low salt, high salt, LiCl wash).

Elution Buffer (1% SDS, 0.1 M NaHCO3).

Proteinase K.

gPCR primers for target gene regions and a control region.

Procedure:

Cross-linking: Grow yeast cultures to mid-log phase. Add formaldehyde to a final
concentration of 1% and incubate for 15-20 minutes at room temperature. Quench the
reaction by adding glycine to a final concentration of 125 mM.

Cell Lysis and Chromatin Shearing: Harvest and wash the cells. Lyse the cells and shear the
chromatin to an average size of 200-500 bp using sonication.

Immunoprecipitation: Incubate the sheared chromatin with an antibody against the Paf1C
subunit overnight at 4°C. Add protein A/G magnetic beads and incubate for another 2 hours.
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e Washing: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl
wash buffer, and TE buffer.

» Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-
links by incubating at 65°C overnight.

o DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a PCR
purification Kit.

e (PCR Analysis: Perform quantitative PCR using primers specific for the gene of interest and
a negative control region. Calculate the enrichment of the Paf1C subunit at the target locus
relative to the input and the negative control.

Conclusion and Future Directions

The interaction between the Pafl complex and the BURL1 kinase is a cornerstone of our
understanding of transcription elongation and its coupling to chromatin modification. While the
BUR1-Spt5-Paf1C axis represents a major pathway for Paf1C recruitment, the existence of
alternative mechanisms underscores the complexity and robustness of gene regulation. For
drug development professionals, targeting these interactions presents opportunities for
therapeutic intervention in diseases where transcriptional dysregulation is a key feature, such

as cancer.

Future research should focus on obtaining more quantitative data to build more precise models
of these interactions. Determining the binding affinities of the key players, quantifying the
changes in protein levels and modifications upon perturbation of the system, and elucidating
the gene-specific utilization of different Paf1C recruitment pathways will be crucial for a
complete understanding of this fundamental biological process.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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